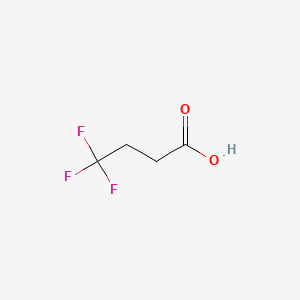

4,4,4-Trifluorobutyric Acid

描述

Historical Context and Discovery

4,4,4-Trifluorobutyric acid (CAS 406-93-9) emerged as a structurally unique organofluorine compound in the late 20th century. Its synthesis was first reported in 1989 via a method involving the trifluoromethylation of butyric acid derivatives, as documented in Tetrahedron Letters. This work built upon earlier advancements in halogen-exchange reactions, a cornerstone of organofluorine chemistry pioneered by researchers like Frédéric Swarts in the 19th century. Unlike simpler trifluoromethylated acids such as trifluoroacetic acid (TFA), which were synthesized earlier, the development of this compound reflects efforts to expand the repertoire of fluorinated carboxylic acids with tailored chain lengths and properties.

Position in Organofluorine Chemistry

Within organofluorine chemistry, this compound occupies a niche as a medium-chain trifluoromethylated carboxylic acid. Its structure—a four-carbon backbone with a terminal trifluoromethyl group—bridges the gap between short-chain analogs (e.g., TFA) and longer-chain fluorinated acids. The compound’s synthesis and applications align with the broader industrial shift toward fluorinated intermediates, driven by their thermal stability, metabolic resistance, and electron-withdrawing effects. Notably, the trifluoromethyl group enhances acidity (pKa ≈ 4.16), making it valuable in catalysis and pharmaceutical synthesis.

Significance in Trifluoromethylated Carboxylic Acids Classification

As a member of the trifluoromethylated carboxylic acids, this compound exemplifies how fluorine substitution modulates chemical behavior. Compared to TFA (CF₃COOH), its longer alkyl chain reduces volatility while maintaining strong acidity due to the electron-withdrawing trifluoromethyl group. This balance makes it suitable for applications requiring controlled reactivity, such as:

- Pharmaceutical intermediates : Serving as a building block for fluorinated drugs.

- Agrochemical synthesis : Enhancing the stability and bioavailability of herbicides and insecticides.

- Materials science : Contributing to polymers with improved thermal and chemical resistance.

Table 2: Comparison with Related Trifluoromethylated Carboxylic Acids

The compound’s synthesis typically involves halogen-exchange reactions or direct fluorination of butyric acid precursors, as exemplified by its original 1989 route. Recent advances in fluorination methodologies, such as transition-metal catalysis, continue to refine its production.

属性

IUPAC Name |

4,4,4-trifluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O2/c5-4(6,7)2-1-3(8)9/h1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTUCTMYLCMVYEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380367 | |

| Record name | 4,4,4-Trifluorobutyric Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406-93-9 | |

| Record name | 4,4,4-Trifluorobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=406-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,4-Trifluorobutyric Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-trifluorobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

4,4,4-Trifluorobutyric acid can be synthesized through several methods. One common method involves the reaction of tetrafluoroacetyl chloride (C2F5COCl) with trimethylamine (N(CH3)3) . Another method includes the alkylation of glycine Schiff base with CF3-CH2-I under basic conditions, followed by the disassembly of the resultant alkylated Ni(II) complex to reclaim the chiral auxiliary and obtain this compound .

Industrial Production Methods

In industrial settings, this compound is produced on a large scale using similar synthetic routes but optimized for higher yields and cost-effectiveness. The process typically involves the use of recyclable chiral auxiliaries and efficient reaction conditions to ensure the purity and quality of the final product .

化学反应分析

Esterification Reactions

The carboxylic acid group readily undergoes esterification. A representative reaction involves coupling with alcohols using EDC/HCl and DMAP:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| EDC·HCl, DMAP in DMF (0–27°C, 16h) | Activated ester intermediate | 41% |

This method demonstrates moderate efficiency under mild conditions, with applications in synthesizing bioactive esters for pharmaceutical intermediates .

Substitution Reactions

The trifluoromethyl group participates in nucleophilic substitutions under controlled conditions:

The electron-withdrawing effect of the CF₃ group enhances electrophilicity at the β-carbon, facilitating nucleophilic attacks .

Oxidation and Reduction

While direct oxidation/reduction data for this compound is limited, analogous fluorinated compounds suggest:

-

Oxidation : Strong oxidants (e.g., KMnO₄) may decarboxylate the acid to form CO₂ and trifluoropropane.

-

Reduction : LiAlH₄ reduces the carboxylic acid to CF₃CH₂CH₂CH₂OH (4,4,4-trifluorobutanol).

Mechanistic Insights

-

Acid Catalysis : Protonation of the carbonyl oxygen enhances electrophilicity, aiding nucleophilic substitutions .

-

Fluorine Effects : The CF₃ group increases thermal stability and resistance to enzymatic degradation, critical for drug design .

Comparative Reactivity

The trifluoromethyl group differentiates this compound from non-fluorinated analogs:

| Property | This compound | Butyric Acid |

|---|---|---|

| pKa | ~1.2 | 4.8 |

| Lipophilicity (LogP) | 1.5 | 0.6 |

| Thermal Stability | Decomposes >200°C | Decomposes >150°C |

科学研究应用

Scientific Research Applications

1. Organic Synthesis

- 4,4,4-Trifluorobutyric acid serves as a building block for synthesizing complex organic molecules and fluorinated compounds. It is utilized in the preparation of various derivatives that are essential in chemical research and industrial applications .

2. Pharmaceutical Development

- The compound is particularly valuable in drug design as a bioisostere of the leucine moiety. A method for the large-scale preparation of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid has been developed to meet the demand for enantiomerically pure derivatives . Fluorinated amino acids like this compound enhance the metabolic stability of pharmaceutical agents .

3. Biochemical Studies

- It acts as a reagent in biochemical studies aimed at developing bioactive molecules. Its ability to inhibit specific enzymes and modulate receptor activities contributes to its therapeutic potential.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. The compound demonstrated competitive inhibition with an IC50 value of approximately 50 µM. Docking studies revealed that the trifluoromethyl group enhances binding affinity through increased hydrophobic interactions.

Case Study 2: Antiviral Activity

Research assessed the antiviral properties of the compound against influenza virus. Results indicated significant reductions in viral replication at concentrations above 40 µg/mL, suggesting its potential as an antiviral agent.

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Candida albicans | 75 µg/mL |

These results indicate that it may serve as a candidate for developing new antimicrobial agents.

Cytotoxicity Assessment

Evaluations of cytotoxic effects using various cancer cell lines yielded the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 95 |

| PC3 (Prostate) | 85 |

| HaCaT (Normal Keratinocyte) | >100 |

The data suggest moderate cytotoxicity against cancer cells while exhibiting low toxicity against normal cells.

Industrial Applications

In addition to its role in pharmaceuticals, this compound is employed in producing agrochemicals and dyestuffs. Its unique properties contribute to the effectiveness of final products in these industries .

作用机制

The mechanism of action of 4,4,4-Trifluorobutyric acid involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The pathways involved include the inhibition of specific enzymes and the modulation of receptor activities, which contribute to its bioactivity and therapeutic potential .

相似化合物的比较

4,4,4-Trifluorobutyric Acid vs. Trifluoroacetic Acid (TFA)

Key Differences :

This compound vs. 4,4,4-Trifluoro-3-hydroxybutyric Acid

Key Differences :

This compound vs. 3-Amino-4,4,4-trifluorobutyric Acid

Key Differences :

- The α-amino group allows incorporation into peptide chains, mimicking natural amino acids with enhanced metabolic stability .

Comparative Analysis of Physicochemical Properties

Solubility and Stability

Thermal Stability

- This compound decomposes above 200°C, releasing toxic fluorine gases . Derivatives like Boc-3-amino-4,4,4-trifluorobutyric acid (decomposition >150°C) are more stable due to protective groups .

生物活性

4,4,4-Trifluorobutyric acid (TFBA) is a fluorinated carboxylic acid that has garnered attention in various fields, including organic synthesis and medicinal chemistry. Its unique structural features impart distinct biological activities, making it a subject of interest for researchers exploring its potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The molecular formula for this compound is C4H5F3O2, characterized by three fluorine atoms attached to the butyric acid backbone. This trifluoromethyl group enhances the compound's lipophilicity and metabolic stability compared to non-fluorinated analogs, influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that TFBA exhibits a range of biological activities, particularly in the context of neurotransmission and enzyme inhibition. The following sections detail specific findings related to its biological effects.

Neurotransmitter Activity

TFBA has been studied for its role as a neurotransmitter. It is believed to modulate various neurotransmitter systems, potentially affecting synaptic transmission and neuronal excitability. The presence of the trifluoromethyl group may enhance its binding affinity to neurotransmitter receptors.

Enzyme Inhibition

TFBA has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies have demonstrated that derivatives of TFBA can activate Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1), which plays a crucial role in cellular signaling pathways. The most potent compounds in this category exhibited low micromolar activating effects (EC50: 1.54–2.10 μM) with significant selectivity over SHP2, suggesting therapeutic potential in modulating these pathways .

Case Studies

Several case studies have illustrated the biological activity of TFBA and its derivatives:

- Synthesis and Activity of Derivatives : A series of studies focused on synthesizing derivatives of TFBA and evaluating their biological activities. For instance, 3-amino-4,4,4-trifluorobutyric acid hydrochloride was synthesized and tested for its ability to activate SHP1. The results indicated substantial activation with selectivity over related phosphatases .

- Root Growth Promotion : Another study investigated the effects of TFBA on plant growth, specifically root development in rice seedlings. The presence of an amino group was found to be critical for enhancing root growth-promoting activity .

- Cytotoxicity Assessments : Research evaluating the cytotoxic effects of TFBA on fibroblast cell lines revealed that concentrations up to 5 mmol/L did not significantly affect cell growth compared to controls. However, certain monomers with different functional groups exhibited notable cytotoxicity .

Data Tables

| Compound | Molecular Formula | Biological Activity | EC50 (μM) |

|---|---|---|---|

| TFBA | C4H5F3O2 | SHP1 Activation | 1.54–2.10 |

| 3-Amino-TFBA | C4H6F3N | Neurotransmitter | N/A |

| Methyl-TFBA | C5H7F3O2 | Root Growth Promotion | N/A |

常见问题

Q. What are the critical safety protocols for handling 4,4,4-trifluorobutyric acid in laboratory settings?

Methodological Answer:

- Hazard Identification : The compound is corrosive (GHS05) and causes severe skin burns (H314) .

- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use face shields for splash risks.

- Ventilation : Work in a fume hood to avoid inhalation (P305+P351+P338) .

- Emergency Measures : For skin contact, rinse immediately with water for 15 minutes (P303+P361+P353). For eye exposure, use an eyewash station (P305+P351+P338) .

- Storage : Keep in a tightly sealed container in a cool, ventilated area away from metals (P403) .

Q. How can researchers synthesize this compound, and what purification challenges exist?

Methodological Answer:

- Synthetic Routes : A common method involves hydrolysis of its ethyl ester (e.g., ethyl 4,4,4-trifluorobutyrate) under acidic or basic conditions. For example, refluxing the ester with aqueous NaOH followed by acidification yields the free acid .

- Purification Challenges :

- Validation : Confirm purity via NMR (¹H/¹⁹F) and HPLC (C18 column, 0.1% TFA in mobile phase) .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- ¹H NMR : Expect splitting from adjacent CF₃ groups (e.g., -CH₂- protons split into quartets, J ≈ 10–12 Hz) .

- ¹⁹F NMR : A singlet at ~-65 ppm (CF₃ group) confirms trifluoromethyl presence .

- FT-IR : Strong C=O stretch near 1700–1750 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

- Mass Spectrometry : ESI-MS in negative mode shows [M-H]⁻ peak at m/z 141.0 (calculated: 142.08 g/mol) .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium) enhance mechanistic studies of this compound?

Methodological Answer:

Q. How do researchers resolve contradictions in spectral data for trifluorinated compounds?

Methodological Answer:

- NMR Artifacts : Fluorine coupling (³J₃F-H) can split signals. Use ¹⁹F-decoupling or 2D NMR (HSQC) to simplify spectra .

- Quantitative ¹⁹F NMR : Calibrate with internal standards (e.g., trifluoroacetic acid) for accurate integration .

- Contradictory Boiling Points : For derivatives like ethyl esters, validate purity via GC-MS to rule out co-eluting impurities .

Q. What strategies optimize the use of this compound in organofluorine reaction design?

Methodological Answer:

- Catalysis : Employ Pd/Cu systems for cross-coupling reactions (e.g., forming C-C bonds with aryl halides) .

- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to enhance solubility and reaction rates.

- Acidity Tuning : The pKa (~2.5–3.0) makes it a mild acid catalyst for esterifications; monitor pH with in-situ probes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。